N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide
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Overview
Description
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide, also known as Compound 1, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a small molecule that has shown promising results in various studies, making it an attractive candidate for further research.
Mechanism of Action
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide 1 works by binding to the active site of PTP1B, which prevents the enzyme from carrying out its normal function. This leads to an increase in insulin signaling, which can improve glucose uptake and metabolism in cells. Additionally, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide 1 has been shown to have anti-inflammatory properties, which may also contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide 1 can improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce inflammation in various tissues, including the liver and adipose tissue. Additionally, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide 1 has been shown to have anti-cancer effects in various cell lines, although further research is needed to fully understand these effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide 1 in lab experiments is that it is a small molecule that can easily penetrate cells and tissues. Additionally, it has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. However, one limitation of using N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide 1 is that it can be difficult to synthesize in large quantities, which may limit its use in certain types of experiments.
Future Directions
There are several potential future directions for research on N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide 1. One area of focus could be on developing new treatments for diabetes and other metabolic disorders based on the compound's ability to improve insulin signaling. Additionally, further research could be done to understand the anti-cancer effects of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide 1 and how these effects could be harnessed for therapeutic use. Finally, additional studies could be done to optimize the synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide 1 and develop new derivatives of the compound with improved properties.
Synthesis Methods
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide 1 involves a multi-step process that has been described in detail in various scientific publications. The first step involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride, followed by the reaction with 5-amino-1,3,4-thiadiazole-2-thiol to form the intermediate product. The final step involves the reaction of the intermediate product with isopropylamine to yield N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide 1.
Scientific Research Applications
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide 1 has been studied extensively for its potential use in scientific research. It has been shown to inhibit the activity of a specific enzyme called PTP1B, which is involved in the regulation of insulin signaling. This makes N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide 1 a potential candidate for the development of new treatments for diabetes and other metabolic disorders.
properties
IUPAC Name |
4-methoxy-3-nitro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-7(2)12-15-16-13(22-12)14-11(18)8-4-5-10(21-3)9(6-8)17(19)20/h4-7H,1-3H3,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBJESANDWUUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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